molecular formula C11H12N4O3 B5565959 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE

1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE

Cat. No.: B5565959
M. Wt: 248.24 g/mol
InChI Key: VIRQRAPQBMCEKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE typically involves multiple steps, starting from readily available precursors. One common route includes the nitration of 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-1H-1,2,4-TRIAZOLE using nitric acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the synthesis process, ensuring consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as a solvent.

Major Products

    Reduction: 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-AMINO-1H-1,2,4-TRIAZOLE.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can interact with cellular components. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-METHOXY-5-METHYLPHENOL: Shares the methoxy and methyl groups but lacks the triazole ring.

    2-METHOXY-5-METHYLPHENYL ISOCYANATE: Contains the methoxy and methyl groups but has an isocyanate group instead of the nitro group.

Uniqueness

1-[(2-METHOXY-5-METHYLPHENYL)METHYL]-3-NITRO-1H-1,2,4-TRIAZOLE is unique due to the presence of both the nitro group and the triazole ring, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.

Properties

IUPAC Name

1-[(2-methoxy-5-methylphenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O3/c1-8-3-4-10(18-2)9(5-8)6-14-7-12-11(13-14)15(16)17/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRQRAPQBMCEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.